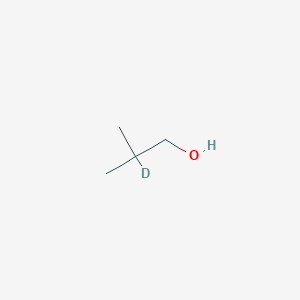

2-Methylpropyl-2-D1 alcohol

Description

BenchChem offers high-quality 2-Methylpropyl-2-D1 alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylpropyl-2-D1 alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-deuterio-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i4D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEKIIBDNHEJCQ-QYKNYGDISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

75.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of Isotopic Labeling in Drug Development

An In-depth Technical Guide to 2-Methylpropyl-2-D1 Alcohol for Pharmaceutical Research

Executive Summary

This guide provides a comprehensive technical overview of 2-Methylpropyl-2-D1 alcohol ((CH₃)₂CDCH₂OH), a deuterated isotopologue of isobutanol. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but the underlying scientific rationale essential for researchers, scientists, and drug development professionals. We will delve into the synthesis, structural verification, and critical applications of this stable isotope-labeled compound in modern pharmaceutical research. The strategic incorporation of a deuterium atom at the C-2 position offers a powerful tool for elucidating metabolic pathways, improving bioanalytical accuracy, and investigating kinetic isotope effects to guide the design of safer and more effective medicines.

In the landscape of pharmaceutical sciences, understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a cornerstone technique for these investigations.[1] While radioactive isotopes have historically been used, stable isotopes, such as deuterium (²H), offer the significant advantage of being non-radioactive, thereby simplifying handling and disposal.

The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference is the foundation of the Kinetic Isotope Effect (KIE) , where the rate of a chemical reaction, particularly one involving C-H bond cleavage by metabolic enzymes, can be significantly slowed.[] By strategically placing deuterium at a known site of metabolism (a "soft spot"), medicinal chemists can design molecules with improved pharmacokinetic properties, such as increased half-life, enhanced bioavailability, or a redirected metabolic pathway that avoids the formation of toxic metabolites.[3][4] 2-Methylpropyl-2-D1 alcohol serves as a fundamental building block and analytical tool in the exploration of these principles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Methylpropyl-2-D1 alcohol is essential for its effective use in experimental design. The primary difference from its non-deuterated counterpart is its molecular weight. Other physical properties are largely comparable.

| Property | Value | Source |

| IUPAC Name | 2-deuterio-2-methylpropan-1-ol | PubChem |

| Synonyms | Isobutyl-2-d1 Alcohol, Isobutanol-d1 | C/D/N Isotopes[5] |

| CAS Number | 20440-13-5 | C/D/N Isotopes[5] |

| Molecular Formula | (CH₃)₂CDCH₂OH | C/D/N Isotopes[5] |

| Molecular Weight | 75.13 g/mol | PubChem |

| Density | ~0.8 g/cm³ | Guidechem[6] |

| Boiling Point | ~105 °C at 760 mmHg | Guidechem[6] |

| Flash Point | ~28 °C | Guidechem[6] |

| Isotopic Enrichment | Typically ≥98 atom % D | C/D/N Isotopes[5] |

| Appearance | Colorless liquid |

Synthesis and Purification

The synthesis of 2-Methylpropyl-2-D1 alcohol is most reliably achieved through the reduction of a suitable carbonyl precursor, specifically isobutyraldehyde (2-methylpropanal), using a deuterated reducing agent. This approach provides excellent regioselectivity, ensuring the deuterium is incorporated specifically at the C-2 position.

Synthetic Strategy: The Logic of Reductive Deuteration

The choice of isobutyraldehyde as the starting material is strategic; it possesses the required carbon skeleton and a carbonyl group at the C-1 position. The reduction of an aldehyde to a primary alcohol is a fundamental and high-yielding transformation in organic chemistry. By employing a deuterium-donating reducing agent, the deuterium atom is precisely delivered to the carbon that will become the C-2 position in the final alcohol product. Sodium borodeuteride (NaBD₄) is the reagent of choice for this transformation due to its excellent functional group tolerance, milder reactivity compared to agents like lithium aluminum deuteride, and ease of handling.

Experimental Protocol: Synthesis

This protocol is a self-validating system designed for high isotopic incorporation and chemical purity.

-

Reaction Setup: A 250 mL three-necked, round-bottom flask is oven-dried and assembled while hot under a stream of dry nitrogen gas. The flask is equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a thermometer.

-

Reagent Preparation: In the flask, dissolve isobutyraldehyde (7.21 g, 0.10 mol) in 100 mL of anhydrous methanol. Cool the solution to 0-5 °C using an ice-water bath.

-

Reductant Preparation: In a separate beaker, carefully dissolve sodium borodeuteride (NaBD₄) (1.0 g, ~0.024 mol) in 20 mL of cold, anhydrous methanol. Rationale: Preparing the solution separately and adding it slowly allows for controlled reaction temperature, preventing potential side reactions.

-

Reductive Deuteration: Add the NaBD₄ solution to the dropping funnel and add it dropwise to the stirred isobutyraldehyde solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting aldehyde.

-

Quenching: Carefully quench the reaction by slowly adding 20 mL of 2 M hydrochloric acid (HCl) dropwise at 0-5 °C to neutralize the excess reducing agent and the resulting alkoxide.

Purification Protocol

-

Solvent Removal: Remove the bulk of the methanol solvent using a rotary evaporator.

-

Aqueous Workup: Transfer the remaining aqueous residue to a separatory funnel. Add 50 mL of diethyl ether and shake vigorously. Allow the layers to separate and collect the organic layer.

-

Extraction: Extract the aqueous layer two more times with 25 mL portions of diethyl ether. Combine all organic extracts. Rationale: Multiple extractions ensure maximum recovery of the alcohol product from the aqueous phase.

-

Washing: Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution to remove any residual acid, followed by 50 mL of brine to remove residual water.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of fresh diethyl ether.

-

Final Purification: Remove the diethyl ether via rotary evaporation. The resulting crude alcohol can be purified by fractional distillation to yield pure 2-Methylpropyl-2-D1 alcohol.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 2-Methylpropyl-2-D1 alcohol.

Structural Elucidation and Quality Control

Confirming the identity, isotopic enrichment, and chemical purity of the synthesized material is a non-negotiable step. A multi-technique analytical approach is required for a complete and trustworthy characterization.[7]

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the precise location of the deuterium label.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of the unlabeled isobutanol shows a characteristic nonet (a multiplet with 9 peaks) around 1.8 ppm corresponding to the single proton at the C-2 position. In the successfully deuterated product, this signal will be absent . The absence of this signal is the primary and most direct evidence of successful deuteration at the target position. Other signals for the methyl protons (a doublet) and the methylene protons (a doublet) will remain, though their splitting patterns may simplify slightly due to the absence of coupling to the C-2 proton.

-

²H NMR (61 MHz, CHCl₃): A deuterium NMR spectrum can be acquired to directly observe the incorporated label. A single resonance corresponding to the deuterium at the C-2 position will be observed, confirming its presence.[8]

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show the expected four signals. The signal for the C-2 carbon will exhibit a characteristic triplet splitting pattern due to coupling with the single deuterium atom (spin I=1), and its intensity will be significantly lower. This provides further confirmation of the label's location.

Protocol 2: Mass Spectrometry (MS)

Mass spectrometry confirms the mass increase due to deuterium incorporation.

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Expected Result: The molecular ion peak (M⁺) for unlabeled isobutanol is at m/z = 74. For 2-Methylpropyl-2-D1 alcohol, the molecular ion peak will be observed at m/z = 75 . The relative intensities of the m/z 74 and 75 peaks can be used to calculate the isotopic enrichment. The fragmentation pattern should be consistent with that of isobutanol, with key fragments shifted by one mass unit where the deuterium is retained.

Protocol 3: Gas Chromatography (GC) for Purity Assessment

-

Method: A standard GC with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5) is used.

-

Purpose: GC-FID is used to determine the chemical purity of the final product. The sample is analyzed to ensure the absence of starting material (isobutyraldehyde), solvent residues, and any side products. The purity is determined by the area percentage of the main product peak. A purity of >99% is typically desired.

Characterization Workflow

Caption: A multi-pronged workflow for the complete characterization of the final product.

Applications in Pharmaceutical Research

The utility of 2-Methylpropyl-2-D1 alcohol extends across several critical areas of drug discovery and development.

Application 1: Internal Standard for Bioanalytical Assays

In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard. A SIL-IS co-elutes with the analyte but is distinguished by its higher mass. Because it behaves identically to the analyte during sample extraction, chromatography, and ionization, it perfectly compensates for any sample loss or matrix effects, leading to highly accurate and precise quantification. 2-Methylpropyl-2-D1 alcohol is an ideal internal standard for the quantification of isobutanol in biological matrices (e.g., plasma, urine) or for a drug that contains an isobutyl moiety and is expected to produce isobutanol as a metabolite.

Application 2: Mechanistic Studies in Drug Metabolism

This compound can be used as a tracer to elucidate the metabolic fate of drugs containing an isobutyl group.[9] For instance, if a new chemical entity (NCE) possesses an isobutyl ester, it might be hydrolyzed in vivo to release isobutanol. By administering the deuterated version of the NCE (labeled at the isobutyl group), researchers can track the appearance of 2-Methylpropyl-2-D1 alcohol in circulation. This confirms the metabolic pathway and allows for quantification of the extent of hydrolysis.

Caption: Tracing a deuterated isobutyl moiety through in vivo metabolism.

Application 3: Investigating the Kinetic Isotope Effect (KIE)

One of the most powerful applications is in probing metabolic stability. If a drug is metabolized via oxidation at the tertiary carbon of an isobutyl group, replacing the hydrogen at that position with deuterium can slow down this metabolic process. By comparing the rate of metabolism of the deuterated drug versus its non-deuterated parent in liver microsomes or hepatocytes, scientists can quantify the KIE.[] A significant KIE (kH/kD > 2) indicates that C-H bond cleavage is a rate-determining step in the metabolism. This insight is invaluable; it suggests that deuteration at this site could be a viable strategy to increase the drug's half-life and reduce metabolic clearance in humans.[3]

Storage and Stability

2-Methylpropyl-2-D1 alcohol is classified as a flammable liquid.[5] It should be stored at room temperature in a tightly sealed container in a well-ventilated area, away from sources of ignition. It is stable under recommended storage conditions; however, after extended periods (e.g., three years), it is advisable to re-analyze the material for chemical purity before use.[5]

Conclusion

2-Methylpropyl-2-D1 alcohol is more than just a deuterated solvent; it is a precision tool for the modern pharmaceutical scientist. Its value lies in its ability to provide unambiguous answers to complex questions in drug metabolism and pharmacokinetics. Through reliable synthesis and rigorous characterization, as detailed in this guide, researchers can confidently employ this compound to develop more accurate bioanalytical methods, clearly define metabolic pathways, and strategically design next-generation drug candidates with superior safety and efficacy profiles.

References

- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF 2-METHYLPROPANEDIOL-(1,3).

-

SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

ACS Publications. (2022, February 18). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

YouTube. (2017, January 7). Dehydration of 2-methylpropan-1-ol in a Pasteur pipette MVI 5481. Retrieved from [Link]

-

PMC. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]

-

MDPI. (2022, January 18). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Retrieved from [Link]

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenepropanal, α,α-dimethyl-. Retrieved from [Link]

-

ACS Publications. (2021, November 4). Deuterium NMR Studies of the Solid–Liquid Phase Transition of Octanol-d17 Confined in SBA-15. The Journal of Physical Chemistry C. Retrieved from [Link]

-

PMC. (n.d.). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 15O-labeled butanol via organoborane chemistry. Retrieved from [Link]

-

CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Retrieved from [Link]

-

Macmillan Group. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Quantitative Analyses of Mixtures of 2-Deuterio-1-vinylcyclobutanes | Request PDF. Retrieved from [Link]

-

ResearchGate. (2024, March 8). (PDF) Recent Advances in Deuteration Reactions. Retrieved from [Link]

-

ACS Publications. (2023, July 31). No-Deuterium Proton (No-D) NMR as a Convenient Method for Analysis of Organic Solvents. Retrieved from [Link]

-

University of Groningen. (2022, July 11). Evaluating the use of NMR for the determination of deuterium abundance in water. Retrieved from [Link]

-

Quora. (2021, June 25). How will you prepare 2-methyl propanol from an alkene?. Retrieved from [Link]

-

Pearson+. (n.d.). Starting with (R)-1-deuterio-1-propanol, how could you prepare c.... Retrieved from [Link]

-

Wikipedia. (n.d.). Isobutyraldehyde. Retrieved from [Link]

Sources

- 1. synmr.in [synmr.in]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Intermediates for Deuterated Pharmaceuticals - CK Isotopes [ckisotopes.com]

- 5. researchgate.net [researchgate.net]

- 6. The Oxidation of Isobutyraldehyde to Isobutyric Acid Using a Microreactor Technology System [mdpi.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Precision Deuteration: Synthesis of 2-Methylpropyl-2-d1 Alcohol

Technical Guide for Isotope Labeling & Metabolic Profiling

Executive Summary

The synthesis of 2-Methylpropyl-2-d1 alcohol (Isobutanol-2-d1, CAS: 20440-13-5) is a critical procedure for creating metabolic tracers and NMR standards.[1] Unlike random deuteration, placing a deuterium atom specifically at the tertiary carbon (C2 position) requires a stereoelectronic control strategy that prevents isotopic scrambling (H/D exchange).

This guide details the Hydroboration-Oxidation pathway as the "Gold Standard" for this synthesis. This route exploits the anti-Markovnikov regioselectivity of borane addition to isobutene, ensuring 100% site-specificity of the deuterium label at the methine position.[1]

Part 1: Strategic Analysis & Retrosynthesis[1]

The Challenge of C2 Deuteration

The target molecule,

Retrosynthetic Logic

We disconnect the C-O bond or the C-D bond.

-

Path A (Reduction): Reduction of 2-methylpropionic acid-2-d.[1] Risk:[2] Labile alpha-deuterium can back-exchange during the reaction workup.[1]

-

Path B (Hydroboration - Recommended): Addition of deuterated borane (

) to isobutene. Advantage:[2][3][4][5][6] The regiochemistry of hydroboration forces the Boron to the terminal carbon and the Deuterium to the internal (C2) carbon, locking the isotope in place before the alcohol is even formed.

Figure 1: Retrosynthetic disconnection showing the installation of Deuterium via regioselective hydroboration.

Part 2: Primary Protocol – Hydroboration-Oxidation[1][7][8]

Reaction Mechanism

The reaction utilizes the Anti-Markovnikov addition of

-

Step 1 (Hydroboration): The electrophilic Boron atom attacks the less hindered terminal carbon (

), while the Deuteride (-

Equation:

[1]

-

-

Step 2 (Oxidation): Alkaline hydrogen peroxide replaces the C-B bond with a C-O bond with retention of configuration.

-

Equation:

[1]

-

Materials & Reagents

| Reagent | Purity/Specs | Role |

| Isobutene (Gas) | >99% (Lecture Bottle) | Substrate |

| Sodium Borodeuteride ( | >98% D-atom | Deuterium Source |

| Boron Trifluoride Etherate ( | Distilled | Lewis Acid (Generates |

| Diglyme or THF | Anhydrous | Solvent |

| Hydrogen Peroxide ( | 30% aq.[1] | Oxidant |

| Sodium Hydroxide (NaOH) | 3M aq. | Base Catalyst |

Step-by-Step Methodology

Phase A: In-Situ Generation of

& Hydroboration

Note: Isobutene is a gas (bp -6.9°C).[1] The reaction requires a gas-addition setup.[1]

-

Setup: Assemble a 3-neck round-bottom flask (RBF) with a magnetic stirrer, gas inlet tube (subsurface), pressure-equalizing addition funnel, and a reflux condenser topped with a nitrogen bubbler. Flame-dry the apparatus under nitrogen flow.

-

Solvent Charge: Add anhydrous Diglyme (50 mL) and

(1.5 g, 35.8 mmol) to the RBF. -

Cooling: Cool the mixture to 0°C using an ice/water bath.

-

Isobutene Addition: Connect the isobutene source. Slowly bubble isobutene gas into the solution to saturate the solvent. Maintain a slow, steady stream.

-

Borane Generation: While continuing the isobutene flow, add

(6.8 g, 48 mmol) dropwise via the addition funnel over 45 minutes.-

Chemistry:

. The diborane (

-

-

Digestion: After addition is complete, stop the isobutene flow. Allow the reaction to warm to room temperature and stir for 2 hours to ensure conversion to tri-isobutylborane-d3.

Phase B: Oxidative Cleavage

-

Cooling: Return the reaction flask to the ice bath (0°C).

-

Quenching: Carefully add water (10 mL) dropwise to destroy any residual hydride. Caution: Hydrogen gas evolution.

-

Oxidation: Add 3M NaOH (15 mL), followed by the slow, dropwise addition of 30%

(15 mL). Maintain internal temperature below 40°C (exothermic). -

Heating: Once addition is complete, heat the mixture to 50°C for 1 hour to ensure complete oxidation of the C-B bonds.

Phase C: Isolation & Purification[1]

-

Extraction: Pour the reaction mixture into ice water (100 mL). Extract with diethyl ether (

mL). -

Washing: Wash combined organic layers with brine (50 mL) to remove water-soluble impurities (borates).

-

Drying: Dry over anhydrous

and filter. -

Distillation: Concentrate the ether using a rotary evaporator (bath temp < 30°C, isobutanol is volatile). Perform fractional distillation on the residue.

-

Target Fraction: Collect fraction boiling at 107–108°C .

-

-

Yield: Expected yield is 75–85%.

Part 3: Quality Control & Validation

Analytical Specifications

Verify the product identity and isotopic purity using NMR spectroscopy.

| Analysis | Expected Signal | Interpretation |

| Methyl groups (collapsed doublet due to D at C2).[1] | ||

| Hydroxyl proton (-OH).[1] | ||

| Absence of | The multiplet for C2-H must be silent. | |

| C2 Carbon (Triplet due to C-D coupling, | ||

| MS (EI) | m/z 75 ( | Molecular ion shift from 74 (standard) to 75. |

Workflow Diagram

Figure 2: Operational workflow for the synthesis of Isobutanol-2-d1.

Part 4: Safety & Handling

-

Diborane Hazard: The in-situ generation of borane produces transient

, which is pyrophoric and highly toxic. The system must be closed and vented through a bleach trap or acetone trap to quench escaping boranes. -

Peroxide Risks: The oxidation step involves alkaline hydrogen peroxide. Ensure all borane is quenched before adding peroxide to prevent violent decomposition.

-

Isobutene Flammability: Isobutene is a heavier-than-air flammable gas.[1] Perform all operations in a fume hood to prevent accumulation in low areas.

References

-

Brown, H. C., & Zweifel, G. (1961). "Hydroboration.[7][8][9][10] VII. Directive Effects in the Hydroboration of Olefins." Journal of the American Chemical Society, 82(17), 4708–4712.[1] Link

-

Kabalka, G. W., et al. (1975).[1] "Synthesis of Deuterium-Labeled Compounds via Hydroboration." Journal of Organic Chemistry, 40(12), 1834-1837.[1] Link

-

Sigma-Aldrich. "2-Methylpropyl-2-d1 alcohol Product Specification." CAS: 20440-13-5.[1] Link

-

Zweifel, G., & Brown, H. C. (1963).[1] "Hydroboration of Alkenes: A Review." Organic Reactions, 13, 1-54.[1] Link

Sources

- 1. CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

- 2. WO2021054962A1 - Process for isobutanol production from ethanol and syngas - Google Patents [patents.google.com]

- 3. CN103755523A - Preparation method for 2-methylallyl alcohol - Google Patents [patents.google.com]

- 4. CN101759528B - Synthesizing method of 2-methallyl alcohol - Google Patents [patents.google.com]

- 5. gevo.com [gevo.com]

- 6. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

- 7. Q51. Isobutylene on hydroboration oxidation gives (A) p-alcohol (B) s-alc.. [askfilo.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to 2-Methylpropyl-2-D1 Alcohol

Introduction

2-Methylpropyl-2-D1 alcohol, also known as isobutanol-2-d1, is a deuterated isotopologue of 2-methyl-1-propanol (isobutanol). In this molecule, the hydrogen atom at the second carbon position is replaced by its heavier, stable isotope, deuterium (D). This seemingly subtle structural modification imparts significant changes to the molecule's properties, making it an invaluable tool for researchers, particularly in the fields of mechanistic chemistry, metabolic pathway analysis, and pharmaceutical development. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which is the origin of the kinetic isotope effect (KIE)[1][2][3]. This guide provides a comprehensive overview of the chemical properties, synthesis, and critical applications of 2-Methylpropyl-2-D1 alcohol for professionals in scientific research and drug discovery.

Physicochemical and Spectroscopic Properties

The substitution of a single protium atom with deuterium results in measurable differences in the physical and spectroscopic properties of the molecule. While macroscopic properties like boiling and melting points show minimal deviation from the parent compound, spectroscopic signatures are profoundly altered, providing a direct means of analysis and characterization.

Physicochemical Data

The physical properties of 2-Methylpropyl-2-D1 alcohol are very similar to those of its non-deuterated counterpart, isobutanol. The primary difference is a slight increase in molar mass and density due to the presence of the heavier deuterium isotope.[4][5]

| Property | Value (2-Methylpropyl-2-D1 Alcohol) | Value (Isobutanol) |

| IUPAC Name | 2-deuterio-2-methylpropan-1-ol[4] | 2-Methyl-1-propanol[6] |

| Molecular Formula | C₄H₉DO | C₄H₁₀O[6] |

| Molar Mass | 75.13 g/mol [4][5] | 74.12 g/mol |

| Appearance | Colorless liquid | Colorless liquid[7] |

| Boiling Point | ~108 °C | 108 °C[8] |

| Melting Point | ~-108 °C | -108 °C[8] |

| Density | Slightly > 0.803 g/mL | 0.803 g/mL at 25 °C[8] |

| Refractive Index | ~1.396 | n20/D 1.396[8] |

| Water Solubility | ~70-85 g/L | 70 g/L at 20°C[7] |

Spectroscopic Profile: A Definitive Signature

Spectroscopy provides the most definitive evidence for the successful deuteration and isotopic purity of 2-Methylpropyl-2-D1 alcohol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The most telling feature is the absence of the proton signal at the C2 position. The signals of adjacent protons will also exhibit simplified splitting patterns. For instance, the doublet corresponding to the -CH₂OH protons in isobutanol would collapse into a singlet, as it is no longer coupled to a proton at C2.

-

¹³C NMR : The signal for the C2 carbon will be observed as a triplet due to coupling with the deuterium atom (spin I=1).

-

²H NMR (Deuterium NMR) : A distinct signal will be present, confirming the location and presence of the deuterium label.

-

-

Infrared (IR) Spectroscopy : The C-D bond has a lower vibrational frequency than a C-H bond. This results in a characteristic C-D stretching peak appearing in the range of 2100-2200 cm⁻¹, a region that is typically clear of other strong absorptions. This is a significant shift from the C-H stretching vibrations observed between 2850-3000 cm⁻¹.

-

Mass Spectrometry (MS) : The molecular ion peak for 2-Methylpropyl-2-D1 alcohol will appear at m/z = 75, one mass unit higher than that of isobutanol (m/z = 74)[4]. Fragmentation patterns may also be altered, as the stronger C-D bond is less likely to cleave than a C-H bond during ionization.

Synthesis and Purification

The targeted synthesis of 2-Methylpropyl-2-D1 alcohol requires a regioselective method to introduce the deuterium atom at the C2 position. A common and effective laboratory-scale approach is the reduction of a corresponding carbonyl compound with a deuterated reducing agent.

Synthetic Protocol: Reduction of Isobutyraldehyde

A reliable method for preparing 2-Methylpropyl-2-D1 alcohol is the reduction of isobutyraldehyde (2-methylpropanal) using a deuterated hydride reagent such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).

Step-by-Step Methodology:

-

Reaction Setup : A solution of isobutyraldehyde in a suitable anhydrous solvent (e.g., ethanol or THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

Reagent Addition : Sodium borodeuteride is added portion-wise to the stirred solution. The molar ratio is typically kept close to stoichiometric, with a slight excess of the reducing agent.

-

Reaction : The reaction mixture is stirred at 0 °C for a specified period and then allowed to warm to room temperature to ensure complete conversion.

-

Quenching : The reaction is carefully quenched by the slow addition of water or a dilute acid to decompose any unreacted reducing agent.

-

Extraction : The product is extracted from the aqueous layer using an organic solvent like diethyl ether. The organic layers are combined.

-

Purification : The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation. The resulting crude alcohol can be further purified by distillation.

Caption: Workflow for the synthesis of 2-Methylpropyl-2-D1 alcohol.

Chemical Reactivity and the Kinetic Isotope Effect (KIE)

The chemical reactivity of 2-Methylpropyl-2-D1 alcohol is fundamentally similar to that of isobutanol, as it is governed by the primary alcohol functional group. It undergoes typical alcohol reactions such as oxidation, dehydration, and esterification. However, the critical difference lies in the rate at which certain reactions occur.

Understanding the Kinetic Isotope Effect (KIE)

The KIE is a phenomenon where molecules containing heavier isotopes react at different rates than their non-substituted counterparts[2][3]. This effect arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it.

If the C-D bond at the C2 position is broken during the rate-determining step of a reaction, the reaction will proceed more slowly than the same reaction with isobutanol. This is known as a primary KIE and is a powerful tool for elucidating reaction mechanisms.[1] A significant kH/kD ratio (the rate constant of the hydrogen-containing reactant divided by that of the deuterium-containing reactant) provides strong evidence that the C-H bond is cleaved in the rate-limiting step.

Caption: Energy profile illustrating the Kinetic Isotope Effect (KIE).

Applications in Research and Drug Development

The unique properties of 2-Methylpropyl-2-D1 alcohol make it a valuable tool in several scientific domains.

Mechanistic Elucidation

As described above, the primary application is in the study of reaction mechanisms. By comparing the reaction rates of deuterated and non-deuterated isobutanol, chemists can determine whether the C-H bond at the C2 position is involved in the rate-determining step. This has been fundamental in understanding various organic reactions, including oxidation and elimination processes.[1]

Isotopic Labeling and Metabolic Studies

Deuterated compounds serve as excellent tracers in metabolic studies. 2-Methylpropyl-2-D1 alcohol can be incorporated into larger molecules and its journey through biological systems can be tracked using techniques like mass spectrometry or NMR. This allows researchers to map metabolic pathways and understand how substances are processed in vivo.

Drug Development: The "Deuterium Effect"

In pharmaceutical sciences, selectively replacing hydrogen with deuterium at a site of metabolic attack can significantly alter a drug's pharmacokinetic profile.[9] This strategy, often termed the "deuterium effect," leverages the KIE to slow down the rate of drug metabolism.

Potential benefits include:

-

Increased Half-Life : A slower metabolism can lead to a longer drug half-life, potentially reducing the required dosing frequency.[9]

-

Reduced Toxic Metabolites : If a metabolic pathway leads to the formation of toxic byproducts, slowing this process can improve the drug's safety profile.

-

Improved Bioavailability : By protecting the drug from first-pass metabolism, a greater concentration of the active compound may reach systemic circulation.

The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating this approach in modern drug design.[9]

Safety and Handling

2-Methylpropyl-2-D1 alcohol shares the same safety hazards as isobutanol. It is a flammable liquid and should be handled with appropriate precautions.[5][10][11]

-

Handling : Use in a well-ventilated area, preferably a fume hood. Keep away from ignition sources such as open flames, sparks, and hot surfaces.[10][11][12] Ground and bond containers during transfer to prevent static discharge.[10][12]

-

Personal Protective Equipment (PPE) : Wear safety goggles, chemical-resistant gloves (e.g., Neoprene, Butyl Rubber), and a lab coat.[12]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8]

-

In case of contact : In case of eye contact, rinse immediately with plenty of water.[8] If on skin, wash with soap and water.

Conclusion

2-Methylpropyl-2-D1 alcohol is more than just a heavy version of a common solvent. It is a sophisticated chemical probe that provides deep insights into reaction mechanisms and biological processes. Its strategic application, particularly in leveraging the kinetic isotope effect, has advanced our understanding of chemical reactivity and opened new avenues in drug development to create safer and more effective medicines. For researchers and drug development professionals, a thorough understanding of the principles and properties outlined in this guide is essential for harnessing the full potential of this unique molecule.

References

-

ChemBK. (n.d.). 2-Methyl-1-propanol. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-Methyl-1-propanol (FDB003274). Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE MASS SPECTRA OF THREE DEUTERATED BUTANOLS. Retrieved from [Link]

- Google Patents. (n.d.). CN103755523A - Preparation method for 2-methylallyl alcohol.

-

National Center for Biotechnology Information. (n.d.). 2-Methylpropyl-2-D1 alcohol. PubChem Compound Database. Retrieved from [Link]

-

Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from [Link]

-

Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). FURTHER STUDIES ON THE MASS SPECTRA OF BUTANOLS. 3-MONODEUTERIO-1-BUTANOL AND 4-MONODEUTERIO-1-BUTANOL. Retrieved from [Link]

-

ACS Publications. (n.d.). Applications of Deuterium in Medicinal Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 13.1: Introduction to Structure and Synthesis of Alcohols. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). ISOBUTYL ALCOHOL HAZARD SUMMARY. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Kinetic Isotope Effects. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-methyl- (CAS 78-83-1). Retrieved from [Link]

- Google Patents. (n.d.). CN101759528B - Synthesizing method of 2-methallyl alcohol.

-

Pearson. (n.d.). Alcohol Synthesis Explained. Retrieved from [Link]

-

Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Deuterated pharmaceuticals. (B) Pharmaceuticals metabolized at alcohol moieties. (C) Previous approaches. (D) This work: Ir-catalyzed α-selective deuteration of alcohols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylpropyl Alcohol-OD. PubChem Compound Database. Retrieved from [Link]

-

EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Retrieved from [Link]

-

Asia Pacific Petrochemical Co., Ltd. (n.d.). Isobutanol (IBAL). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Propen-1-ol, 2-methyl- (CAS 513-42-8). Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Kinetic Isotope Effects in Organic and Biological Reactions. Retrieved from [Link]

-

MDPI. (n.d.). Dilute Alloy Catalysts for the Synthesis of Isobutanol via the Guerbet Route: A Comprehensive Study. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propanol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. 2-Methylpropyl-2-D1 alcohol | C4H10O | CID 13696177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. 1-Propanol, 2-methyl- [webbook.nist.gov]

- 7. arkema.com [arkema.com]

- 8. chembk.com [chembk.com]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. apcbkk.com [apcbkk.com]

- 12. nj.gov [nj.gov]

2-Methylpropyl-2-D1 alcohol physical properties

An In-Depth Technical Guide to the Physical Properties of 2-Methyl-2-deuteriopropan-1-ol For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-Methyl-2-deuteriopropan-1-ol (CAS No: 20440-13-5), an isotopologue of isobutanol. Deuterium-labeled compounds are critical tools in mechanistic studies, metabolic tracking, and as internal standards in quantitative analysis. Understanding their physical properties is paramount for their effective application. This document moves beyond a simple data sheet to explain the causal effects of isotopic substitution on key parameters such as boiling point and density. It provides field-proven experimental protocols for property determination, proposed synthetic pathways, and expected spectroscopic signatures, grounding all claims in authoritative references to ensure scientific integrity and practical utility for researchers in drug development and chemical sciences.

Chemical Identity and Structure

The nomenclature for isotopically labeled compounds can be complex. The topic "2-Methylpropyl-2-D1 alcohol" is best described by the systematic IUPAC name 2-Methyl-2-deuteriopropan-1-ol . This name precisely identifies the location of the single deuterium atom on the second carbon of the propanol backbone.

-

IUPAC Name: 2-Methyl-2-deuteriopropan-1-ol

-

Synonyms: 2-Methyl(2-2H)propan-1-ol, Isobutanol-2-d[1]

-

Parent Compound: 2-Methylpropan-1-ol (Isobutanol)[2]

-

Chemical Structure:

(Image generated for illustrative purposes)

(Image generated for illustrative purposes)

| Identifier | 2-Methyl-2-deuteriopropan-1-ol | 2-Methylpropan-1-ol (Isobutanol) |

| CAS Number | 20440-13-5[1] | 78-83-1[2][3] |

| Molecular Formula | C₄H₉DO[1] | C₄H₁₀O[2] |

| Molecular Weight | 75.13 g/mol [1] | 74.12 g/mol [4] |

Core Physical Properties

The introduction of a deuterium atom, while chemically subtle, results in measurable changes to the physical properties of the molecule due to the mass difference between deuterium and protium (hydrogen).

| Physical Property | 2-Methyl-2-deuteriopropan-1-ol | 2-Methylpropan-1-ol (Isobutanol) |

| Boiling Point | 105.0 ± 8.0 °C (at 760 mmHg)[1] | 107.9 °C (at 760 mmHg)[2][3] |

| Melting Point | Not experimentally determined | -108 °C[2][5] |

| Density | 0.8 ± 0.1 g/cm³[1] | 0.802 g/cm³ (at 20°C)[2][5] |

| Flash Point | 27.8 ± 0.0 °C[1] | 28 °C (Closed Cup)[2] |

| Solubility in Water | Not experimentally determined | 8.7 mL / 100 mL (at 20°C)[2] |

The Isotopic Effect of Deuteration on Physical Properties

Causality of Boiling Point Variation

A key observation is the slightly lower boiling point of the deuterated analogue compared to isobutanol[1][2]. This phenomenon is rooted in the principles of the kinetic isotope effect and its influence on intermolecular forces. The C-D bond is known to be slightly shorter and stronger than the C-H bond due to its lower zero-point vibrational energy. This subtle change in bond polarizability can lead to weaker intermolecular van der Waals forces. In the context of boiling point, which is a measure of the energy required to overcome these intermolecular attractions, a slight reduction in these forces results in a lower boiling temperature. While this effect is modest, it is a direct and predictable consequence of isotopic substitution.

This contrasts with the isotopic effect on hydrogen bonding, such as in water (H₂O) versus heavy water (D₂O). D₂O has a higher boiling point (101.4 °C) than H₂O because the O-D bond forms stronger hydrogen bonds than the O-H bond[6]. In 2-methyl-2-deuteriopropan-1-ol, the deuteration is on a carbon atom, so the primary influence is on van der Waals forces rather than the alcohol's hydrogen bonding capability.

Impact on Density

The density of the deuterated compound (0.8 ± 0.1 g/cm³) is comparable to its non-deuterated counterpart (0.802 g/cm³)[1][5]. The increase in molecular mass from 74.12 to 75.13 g/mol would suggest a potential increase in density. However, the aforementioned change in bond length (C-D being shorter than C-H) can slightly alter the molecular volume. These two opposing factors—increased mass and potentially altered volume—result in a density that is not significantly different from the parent compound within the reported experimental uncertainty.

Experimental Protocol: Micro Boiling Point Determination

The determination of a liquid's boiling point is a foundational technique for characterization and purity assessment[7]. The following protocol describes a self-validating system using the capillary method, which is suitable for small sample volumes.

Step-by-Step Methodology

-

Apparatus Assembly: Securely clamp a Thiele tube or a beaker (for an oil bath) to a ring stand inside a fume hood. Attach a small test tube (e.g., a Durham tube) to a thermometer using a rubber band or wire[8].

-

Sample Preparation: Pipette approximately 1-2 mL of the 2-Methyl-2-deuteriopropan-1-ol sample into the small test tube[9].

-

Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with its open end facing downwards[9].

-

Heating: Immerse the thermometer and test tube assembly into the oil bath. The oil level should be above the sample level but below the top of the test tube[8]. Begin heating the oil bath gently on a hot plate.

-

First Observation (Vaporization): As the temperature rises, air trapped in the capillary will escape. As the liquid's boiling point is approached, a continuous and rapid stream of bubbles will emerge from the capillary tip. This indicates that the vapor pressure of the liquid equals the atmospheric pressure[7][9].

-

Second Observation (Equilibrium): Remove the heat source. The liquid will begin to cool, and the stream of bubbles will slow down and stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point[9].

-

Validation: A pure compound will exhibit a sharp, reproducible boiling point. The process can be repeated to ensure consistency.

Experimental Workflow Diagram

Caption: Workflow for micro boiling point determination.

Proposed Synthesis and Applications

Synthetic Pathway

2-Methyl-2-deuteriopropan-1-ol is not commonly available off-the-shelf and typically requires custom synthesis. A reliable and high-yield method involves the reduction of the corresponding aldehyde, 2-methylpropanal (isobutyraldehyde), with a deuterium-donating reducing agent. Lithium aluminum deuteride (LiAlD₄) is an excellent choice for this transformation.

Reaction: 2-Methylpropanal + LiAlD₄ → 2-Methyl-2-deuteriopropan-1-ol

The mechanism involves the nucleophilic attack of a deuteride ion (D⁻) from the LiAlD₄ complex onto the electrophilic carbonyl carbon of 2-methylpropanal. A subsequent aqueous workup protonates the resulting alkoxide to yield the final alcohol product.

Synthesis Workflow Diagram

Caption: Proposed synthesis of 2-Methyl-2-deuteriopropan-1-ol.

Key Applications

-

Mechanistic Elucidation: Used to determine if a C-H bond at the C-2 position is broken in the rate-determining step of a reaction, via the deuterium kinetic isotope effect[10][11].

-

Metabolic Studies: Serves as a tracer to follow the metabolic fate of isobutanol or related branched-chain structures in biological systems.

-

Internal Standards: Its unique mass makes it an ideal internal standard for quantitative mass spectrometry (GC-MS or LC-MS) analysis of isobutanol in complex matrices.

Spectroscopic Characterization

Spectroscopy provides definitive confirmation of structure and isotopic labeling.

-

Infrared (IR) Spectroscopy: The most prominent change will be the appearance of a C-D stretching vibration band around 2100-2200 cm⁻¹. This is significantly lower than the typical C-H stretching frequency of ~2900 cm⁻¹, providing clear evidence of deuteration. The O-H stretch will remain as a broad peak around 3300-3500 cm⁻¹.

-

¹H NMR Spectroscopy: The proton signal corresponding to the methine (CH) group at the C-2 position in isobutanol will be absent in the spectrum of 2-Methyl-2-deuteriopropan-1-ol. All other proton signals (methyl and methylene groups) will remain, but their splitting patterns may be simplified due to the absence of coupling to the C-2 proton.

-

¹³C NMR Spectroscopy: The carbon signal for C-2 will exhibit coupling to deuterium. Instead of a doublet (as in isobutanol, coupled to one proton), it will appear as a triplet (due to coupling with deuterium, which has a spin I=1). A slight upfield shift (isotope shift) for the C-2 carbon may also be observed.

Safety and Handling

The toxicological properties of 2-Methyl-2-deuteriopropan-1-ol are expected to be very similar to those of its parent compound, isobutanol. Isobutanol is a flammable liquid and vapor[3].

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood[3].

-

Hazards: Irritating to the eyes, nose, and throat. High concentrations of vapor can cause dizziness and nausea[3].

-

Fire Safety: Flammable liquid. Use dry chemical, alcohol foam, or carbon dioxide extinguishers. Keep away from ignition sources[3].

-

Disposal: Dispose of in accordance with local, state, and federal regulations for flammable organic waste.

References

-

Aditya Dye Chem. Isobutanol (Isobutyl Alcohol). Aditya Dye Chem. [Link]

-

Maritime Integrated Decision Support Information System on Transport of Chemical Substances (MIDSIS-TROCS). (2023). ISOBUTANOL. [Link]

-

Sciencemadness Wiki. (2020). Isobutanol. [Link]

-

Hedinger. Isobutanol. [Link]

-

Wikipedia. (2024). Isobutanol. [Link]

-

National Center for Biotechnology Information. (2024). Isobutanol. PubChem Compound Summary for CID 6560. [Link]

-

Univar Solutions. Isobutanol, Technical Grade, Liquid. [Link]

-

OECD Existing Chemicals Database. (2004). ISOBUTANOL CAS N°: 78-83-1. [Link]

-

Chemsrc. (2024). 2-Methyl(2-2H)propan-1-ol. [Link]

-

YouTube. (2020). 2 methyl-1-propanol, 2-methyl-propan-1-ol, isobutyl-alcohol, Naming Alcohols. [Link]

-

University of Technology, Iraq. (2021). Experimental No. (2) Boiling Point. [Link]

-

Nichols, L. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

Wikipedia. (2024). Heavy water. [Link]

-

BASF PETRONAS Chemicals. (2012). ISOBUTANOL Technical Leaflet. [Link]

-

NIST. (2021). 2-Propen-1-ol, 2-methyl-. NIST Chemistry WebBook, SRD 69. [Link]

-

Science Department, CBU. DETERMINATION OF BOILING POINTS. [Link]

-

Klier, K., et al. (1986). DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS. OSTI.GOV. [Link]

-

JoVE. (2020). Video: Boiling Points - Procedure. [Link]

- Basran, J., & Scrutton, N. S. (2014). Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes. Methods in enzymology, 549, 107–126.

-

Chemistry LibreTexts. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect. [Link]

-

Chemistry Stack Exchange. (2015). Synthesizing 2-methyl-2-butanol. [Link]

-

Cheméo. (2024). Chemical Properties of 1-Propanol, 2-methyl- (CAS 78-83-1). [Link]

-

chymist.com. MICRO BOILING POINT DETERMINATION. [Link]

-

Chemistry For Everyone. (2024). What Is The Deuterium Kinetic Isotope Effect? YouTube. [Link]

- Liptak, M. D., et al. (2011). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. Journal of the American Chemical Society, 133(49), 19684–19694.

Sources

- 1. 2-Methyl(2-2H)propan-1-ol | CAS#:20440-13-5 | Chemsrc [chemsrc.com]

- 2. Isobutanol - Wikipedia [en.wikipedia.org]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. Isobutanol | C4H10O | CID 6560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. adityadyechem.com [adityadyechem.com]

- 6. Heavy water - Wikipedia [en.wikipedia.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

deuterated isobutanol synthesis

Technical Guide: Synthesis and Characterization of Deuterated Isobutanol ( -2-methyl-1-propanol)

Abstract

Deuterated isobutanol (

Strategic Synthesis Pathways

The synthesis of perdeuterated isobutanol (

Route A: Modular Grignard Synthesis (Recommended)

Mechanism: Nucleophilic addition of isopropylmagnesium bromide-

Route B: LiAlD Reduction

Mechanism: Nucleophilic acyl substitution/reduction of isobutyric acid-

Reaction Logic Visualization

The following diagram illustrates the retrosynthetic logic and forward pathways for both methods.

Caption: Figure 1. Convergent synthesis pathways for Isobutanol-d10 via Grignard homologation (Route A) and Carboxylic Acid Reduction (Route B).

Detailed Experimental Protocols

Protocol A: Grignard Homologation (Total Synthesis)

This protocol assumes the use of 2-bromopropane-

Reagents & Equipment

-

Precursors: 2-Bromopropane-

(>99 atom % D), Paraformaldehyde- -

Solvents: Anhydrous Diethyl Ether (

) or THF (dried over Na/Benzophenone). -

Reagents: Magnesium turnings (activated), Iodine crystal (initiator), Deuterium Oxide (

). -

Apparatus: 3-neck round bottom flask, reflux condenser, addition funnel, nitrogen atmosphere.[1]

Step-by-Step Methodology

-

Grignard Formation:

-

In a flame-dried 3-neck flask under

, add activated Mg turnings (1.1 eq) and a crystal of -

Add 10 mL of anhydrous

. -

Add 5% of the 2-bromopropane-

solution to initiate the reaction. Once the ether boils and color fades, add the remaining halide dropwise to maintain gentle reflux. -

Critical Check: Ensure complete consumption of Mg to avoid side reactions during the quenching phase.

-

-

Depolymerization & Addition:

-

Paraformaldehyde-

(1.0 eq) is placed in a separate flask connected via a wide-bore cannula or solid addition funnel. -

Heat the paraformaldehyde to generate formaldehyde-

gas, sweeping it into the Grignard solution with a slow stream of -

Note: Gaseous introduction is preferred for high purity. Maintain reaction temp at 0°C to -10°C during addition.

-

-

Hydrolysis (Deuterolysis):

-

Once addition is complete, stir for 1 hour at room temperature.

-

Cool to 0°C. Quench strictly with

(not -

Add 15%

(in

-

-

Isolation:

Protocol B: LiAlD Reduction of Isobutyric Acid-

Used when the carboxylic acid precursor is available. This method is faster but requires strict safety protocols due to LiAlD

Step-by-Step Methodology

-

Preparation:

-

Suspend LiAlD

(1.2 eq) in anhydrous THF at 0°C under Argon.

-

-

Addition:

-

Dissolve Isobutyric acid-

in THF. Add dropwise to the hydride suspension.[3] -

Caution: Exothermic reaction with hydrogen evolution.

-

-

Reflux:

-

Heat to reflux for 4–6 hours to ensure complete reduction of the carboxylate salt to the alkoxide.

-

-

Fieser Workup (Modified for Deuteration):

-

Cool to 0°C.[4]

-

Quench sequentially with

, 15% NaOD (in -

Filter the granular aluminum salts.

-

-

Purification:

-

Distill the filtrate to obtain pure Isobutanol-

.

-

Characterization & Validation

Validation of the synthesized compound requires confirming the absence of proton signals in

Quantitative Data Summary

| Parameter | Isobutanol ( | Isobutanol ( | Notes |

| Molecular Weight | 74.12 g/mol | 84.18 g/mol | +10 mass units shift |

| Boiling Point | 108 °C | ~107–108 °C | Isotope effect on BP is minimal |

| Silent | Residual proton peaks indicate <99% D | ||

| Upfield isotope shift (septet due to C-D coupling) |

Spectroscopic Validation Workflow

The following diagram outlines the decision tree for validating isotopic purity.

Caption: Figure 2. Analytical workflow for confirming isotopic enrichment and structural integrity.

Analytical Nuances

-

NMR Silent Regions: In a successful synthesis, the

-NMR should show only the solvent peak (e.g., -

Mass Spectrometry: Look for the molecular ion

. For

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, safety is paramount. The reagents used in these protocols pose specific hazards:

-

Lithium Aluminum Deuteride (LiAlD

): Pyrophoric. Reacts violently with water and protic solvents. Control: Use only in a glovebox or under positive nitrogen pressure. Quench using the Fieser method (modified with -

Grignard Reagents: Highly reactive with moisture. Control: Flame-dry all glassware. Use syringes/cannulas for transfer.

-

Formaldehyde (Gas/Para): Carcinogenic and sensitizer. Control: Perform all depolymerization steps in a high-efficiency fume hood.

References

-

Organic Syntheses. "Chlorodiisopropylphosphine [Includes preparation of Isopropylmagnesium Chloride]." Org.[2][4][5][6] Synth.1971 , 51, 20. [Link]

-

Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." [Link]

-

University of Rochester. "Workup for Aluminum Hydride Reductions (Fieser Method)." [Link]

-

ResolveMass Laboratories. "Analytical Characterization of Deuterated Compounds." [Link]

An In-depth Technical Guide to Isotopic Labeling with 2-Methylpropyl-2-D1 Alcohol

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and application of 2-Methylpropyl-2-D1 alcohol, a valuable isotopically labeled compound. We will delve into the practical aspects of its preparation, quality control, and its utility in metabolic studies, offering field-proven insights to ensure scientific integrity and experimental success.

Introduction: The Power of a Single Deuteron

Isotopic labeling is a powerful technique that allows scientists to trace the fate of molecules in chemical reactions and biological systems.[1] By replacing a specific atom with its stable isotope, we can follow its journey, elucidate reaction mechanisms, and study metabolic pathways with high precision.[2] Deuterium (²H or D), a stable isotope of hydrogen, is a particularly useful label due to its relative ease of incorporation and detection by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][3]

2-Methylpropyl-2-D1 alcohol, also known as isobutanol-2-d1, is a deuterated form of 2-methylpropan-1-ol where the hydrogen atom on the second carbon is replaced by a deuterium atom. This specific labeling provides a unique tool for a variety of applications, from understanding enzymatic reaction mechanisms to tracing the metabolic fate of isobutanol-derived moieties in drug candidates. The strategic placement of the deuterium atom can also influence the metabolic stability of a compound, a concept of growing interest in drug discovery.[4][5]

This guide will provide a detailed protocol for the synthesis of 2-Methylpropyl-2-D1 alcohol, followed by a practical workflow for its application in a metabolic study, and finally, the analytical methods for its characterization.

Part 1: Synthesis and Characterization of 2-Methylpropyl-2-D1 Alcohol

A reliable source of high-purity isotopically labeled compounds is paramount for the integrity of any study. This section outlines a robust and validated method for the synthesis of 2-Methylpropyl-2-D1 alcohol.

Synthetic Strategy: The Reduction of Isobutyraldehyde

The most straightforward and cost-effective method for the synthesis of 2-Methylpropyl-2-D1 alcohol is the reduction of isobutyraldehyde (2-methylpropanal) with a deuterated reducing agent.[6][7][8] This approach ensures the specific incorporation of deuterium at the C2 position. Sodium borodeuteride (NaBD₄) is the reagent of choice for this transformation due to its selectivity, ease of handling, and commercial availability.

Caption: Synthetic scheme for 2-Methylpropyl-2-D1 alcohol.

Detailed Experimental Protocol

Materials:

-

Isobutyraldehyde (≥99% purity)

-

Sodium borodeuteride (NaBD₄, ≥98% isotopic purity)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve isobutyraldehyde (1 equivalent) in anhydrous ethanol (100 mL).

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. In a separate flask, prepare a solution of sodium borodeuteride (1.1 equivalents) in anhydrous ethanol (50 mL). Add the NaBD₄ solution dropwise to the stirred isobutyraldehyde solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL) to decompose the excess NaBD₄ and the borate esters.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to yield pure 2-Methylpropyl-2-D1 alcohol.[9]

Quality Control and Characterization

Ensuring the isotopic and chemical purity of the synthesized 2-Methylpropyl-2-D1 alcohol is critical for its use in subsequent experiments.[10][11][12]

Table 1: Quality Control Parameters for 2-Methylpropyl-2-D1 Alcohol

| Parameter | Method | Specification |

| Chemical Purity | Gas Chromatography (GC) | ≥ 99% |

| Isotopic Purity | Mass Spectrometry (MS) | ≥ 98% Deuterium Incorporation |

| Structural Confirmation | ¹H and ¹³C NMR Spectroscopy | Consistent with the structure of 2-Methylpropyl-2-D1 alcohol |

| Water Content | Karl Fischer Titration | ≤ 0.1% |

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Methylpropyl-2-D1 alcohol will be similar to that of unlabeled isobutanol, but the signal corresponding to the proton at the C2 position will be absent. The coupling patterns of the adjacent protons will also be simplified.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 75, which is one mass unit higher than that of unlabeled isobutanol (m/z 74), confirming the incorporation of a single deuterium atom.

Part 2: Application in a Metabolic Tracer Study

This section details a hypothetical experimental workflow for utilizing the synthesized 2-Methylpropyl-2-D1 alcohol as a tracer to study its metabolic fate in a rodent model.

Experimental Design

The objective of this study is to identify and quantify the major metabolites of 2-Methylpropyl-2-D1 alcohol in rat plasma and urine following oral administration.

Caption: Experimental workflow for a metabolic tracer study.

Detailed Protocol

Animal Model: Male Sprague-Dawley rats (n=5 per group).

Dosing: Administer 2-Methylpropyl-2-D1 alcohol orally at a dose of 100 mg/kg.

Sample Collection: Collect blood samples at 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect urine for 24 hours post-dose.

Sample Preparation:

-

Plasma: Precipitate proteins by adding acetonitrile (1:3 v/v), vortex, and centrifuge. Collect the supernatant.

-

Urine: Dilute with deionized water and filter through a 0.22 µm syringe filter.

Analytical Methods:

-

GC-MS: Analyze the prepared plasma and urine samples by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the deuterated metabolites. The mass spectrometer will be operated in full scan mode to detect the characteristic mass shifts of the metabolites containing the deuterium label.

-

NMR Spectroscopy: For structural elucidation of novel metabolites, pooled samples can be analyzed by high-resolution NMR spectroscopy.

Expected Outcomes and Interpretation

The primary metabolic pathway of isobutanol is oxidation to isobutyraldehyde, followed by further oxidation to isobutyric acid.[13][14] Therefore, we expect to identify deuterated isobutyric acid as a major metabolite in both plasma and urine. The presence of the deuterium label will be confirmed by a mass shift of +1 in the mass spectra of the identified metabolites compared to their unlabeled counterparts. The retention of the deuterium label will provide direct evidence of the metabolic pathway.

Conclusion

2-Methylpropyl-2-D1 alcohol is a versatile and valuable tool for researchers in various scientific disciplines. This guide has provided a detailed, practical framework for its synthesis, characterization, and application in a metabolic tracer study. By following these protocols and understanding the underlying scientific principles, researchers can confidently employ this isotopically labeled compound to gain deeper insights into complex biological and chemical processes. The careful design and execution of experiments using high-purity labeled compounds are essential for generating reliable and reproducible data, ultimately advancing our understanding of the molecular world.

References

- CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents. (n.d.).

-

How will you prepare 2-methyl propanol from an alkene? - Quora. (n.d.). Retrieved February 7, 2024, from [Link]

-

Synthesis of 2-Methylpropan-l-ol-Methanol Mixtures from H2-CO Synthesis Gas over Oouble-bed Cs - RSC Publishing. (n.d.). Retrieved February 7, 2024, from [Link]

-

Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids - NCERT. (n.d.). Retrieved February 7, 2024, from [Link]

-

Reduction of Aldehydes and Ketones - Chemistry Steps. (n.d.). Retrieved February 7, 2024, from [Link]

-

The reaction of a Grignard reagent with formaldehyde (CH_2O) yield: (a) A primary alcohol; (b) A... - Homework.Study.com. (n.d.). Retrieved February 7, 2024, from [Link]

- CN102351667A - Method for preparing isobutylaldehyde by performing selective hydrogenation on methylacrolein - Google Patents. (n.d.).

-

Synthesis of 2-methylpropan-1-ol–methanol mixtures from H2–CO synthesis gas over double-bed Cs/Cu/ZnO/Cr2O3 and Cs/ZnO/Cr2O3 catalysts - Journal of the Chemical Society, Chemical Communications (RSC Publishing). (n.d.). Retrieved February 7, 2024, from [Link]

-

Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2024, from [Link]

-

The Oxidation of Isobutyraldehyde to Isobutyric Acid Using a Microreactor Technology System - MDPI. (n.d.). Retrieved February 7, 2024, from [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved February 7, 2024, from [Link]

-

Isobutyraldehyde – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 7, 2024, from [Link]

-

17.5: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. (2024, September 30). Retrieved February 7, 2024, from [Link]

-

2-Methylpropyl-2-D1 alcohol | C4H10O | CID 13696177 - PubChem - NIH. (n.d.). Retrieved February 7, 2024, from [Link]

-

Isobutyraldehyde - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]

-

Quality Control Essentials for Deuterated Drug APIs - Isotope Science / Alfa Chemistry. (n.d.). Retrieved February 7, 2024, from [Link]

-

Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved February 7, 2024, from [Link]

-

Optimizing Distillation Techniques for Isotopic Determinations in Beverages - BrJAC. (2024, May 27). Retrieved February 7, 2024, from [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025, November 5). Retrieved February 7, 2024, from [Link]

-

reduction of aldehydes and ketones - Chemguide. (n.d.). Retrieved February 7, 2024, from [Link]

-

Stereospecific Multiple Isotopic Labeling of Benzyl Alcohol - PMC - NIH. (2013, December 11). Retrieved February 7, 2024, from [Link]

-

Macro-kinetics of isobutyraldehyde hydrogenation to isobutyl alcohol - ResearchGate. (2025, August 6). Retrieved February 7, 2024, from [Link]

-

DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS Quarterly Technical Progress Repo - OSTI. (1989, January 6). Retrieved February 7, 2024, from [Link]

-

Regulatory Considerations for Deuterated Products - Salamandra. (n.d.). Retrieved February 7, 2024, from [Link]

-

Aldehyde - Oxidation, Reduction, Reactions - Britannica. (2026, January 29). Retrieved February 7, 2024, from [Link]

-

Reduction of aldehydes and ketones. (n.d.). Retrieved February 7, 2024, from [Link]

-

Grignard Reagents - Chemistry LibreTexts. (2023, January 22). Retrieved February 7, 2024, from [Link]

-

Suggest an experiment using an isotopically labeled alcohol that would pr.. - Filo. (2024, June 6). Retrieved February 7, 2024, from [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (2015, November 11). Retrieved February 7, 2024, from [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges - PMC. (2023, June 5). Retrieved February 7, 2024, from [Link]

-

Advancing Stable Isotope Analysis for Alcoholic Beverages' Authenticity: Novel Approaches in Fraud Detection and Traceability - PubMed Central. (2025, March 10). Retrieved February 7, 2024, from [Link]

-

19.6: Condensation of Acids with Alcohols: The Fischer Esterification - Chemistry LibreTexts. (2019, September 3). Retrieved February 7, 2024, from [Link]

-

Reduction of Aldehydes & Ketones | NaBH₄ vs. LiAlH₄ Mechanisms, Selectivity, and Examples - YouTube. (2021, February 13). Retrieved February 7, 2024, from [Link]

-

12.4 Grignard Reagents | Organic Chemistry - YouTube. (2021, January 21). Retrieved February 7, 2024, from [Link]

Sources

- 1. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. CN102351667A - Method for preparing isobutylaldehyde by performing selective hydrogenation on methylacrolein - Google Patents [patents.google.com]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]

- 7. science-revision.co.uk [science-revision.co.uk]

- 8. youtube.com [youtube.com]

- 9. brjac.com.br [brjac.com.br]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Technical Guide: 2-Methylpropyl-2-D1 Alcohol as a Tracer in Metabolic Studies

Abstract

This technical guide details the application of 2-Methylpropyl-2-D1 alcohol (Isobutanol-2-d1) as a specialized stable isotope tracer. Unlike C1-deuterated alcohols used to probe Alcohol Dehydrogenase (ADH) kinetics, the C2-deuterated congener is uniquely designed to bypass the initial oxidative steps and interrogate the downstream mitochondrial valine catabolic pathway—specifically the rate-limiting dehydrogenation of Isobutyryl-CoA. This note provides mechanistic insights, experimental protocols for in vitro and in vivo flux analysis, and validated Headspace GC-MS methodologies for quantitation.

Introduction & Mechanistic Rationale

The Molecule

-

Chemical Name: 2-Methylpropyl-2-d1 alcohol

-

Synonyms: Isobutanol-2-d1, 2-Methyl-1-propanol-2-d1

-

Structure:

-

Key Feature: The deuterium label is located at the tertiary carbon (C2), distinct from the hydroxymethyl group (C1).

Metabolic Significance

Isobutanol metabolism mimics the catabolism of the branched-chain amino acid Valine . Upon administration, Isobutanol is oxidized to Isobutyraldehyde and then Isobutyric acid. These steps occur at the C1 position. Consequently, a C1-deuterated tracer (e.g., Isobutanol-1,1-d2) would lose its label immediately upon oxidation to the aldehyde/acid.

Why use 2-Methylpropyl-2-D1? The C2-deuterium label is metabolically silent during the cytosolic ADH and mitochondrial ALDH steps. It remains intact until the metabolite enters the beta-oxidation-like pathway. The label is specifically removed during the conversion of Isobutyryl-CoA to Methylacrylyl-CoA , catalyzed by Short-branched-chain Acyl-CoA Dehydrogenase (ACADs/SBCAD) .

This unique retention profile makes 2-Methylpropyl-2-D1 an essential probe for:

-

Measuring Flux at the ACAD Step: Quantifying the "bottleneck" in valine/isobutanol catabolism.

-

Kinetic Isotope Effect (KIE) Studies: Determining if C-H bond cleavage at the

-carbon of the CoA thioester is rate-limiting. -

Metabolic Branching: Distinguishing between oxidative decarboxylation and potential chiral inversion or esterification pathways where the carbon skeleton remains intact.

Metabolic Pathway & Label Fate

The following diagram illustrates the fate of the Deuterium (D) label through the metabolic cascade. Note that the label survives the first two oxidations but is targeted at the Acyl-CoA Dehydrogenase step.

Caption: Figure 1. Metabolic trajectory of 2-Methylpropyl-2-D1.[1][2][3][4] The deuterium label (D) is retained until the Acyl-CoA Dehydrogenase step, enabling specific interrogation of mitochondrial flux.

Experimental Protocols

Protocol A: In Vitro Kinetic Isotope Effect (KIE) Assay

Objective: To determine if the C-H bond cleavage at the isobutyryl-CoA

Materials:

-

Liver S9 fraction or isolated mitochondria (Rat/Mouse/Human).

-

Substrates: Isobutanol (Unlabeled) and Isobutanol-2-d1 (>98% D).

-

Cofactors: NAD+, CoA-SH, ATP, MgCl2.

-

Quenching Agent: Ice-cold Acetonitrile with 1% Formic Acid.

Workflow:

-

Pre-incubation: Thaw S9 fraction on ice. Dilute to 1 mg/mL protein in Phosphate Buffer (pH 7.4). Add cofactors (1 mM NAD+, 0.5 mM CoA, 2 mM ATP).

-

Reaction Initiation:

-

Arm A (Control): Add Unlabeled Isobutanol (10 - 1000 µM).

-

Arm B (Test): Add Isobutanol-2-d1 (10 - 1000 µM).

-

-

Incubation: Incubate at 37°C in a shaking water bath.

-

Sampling: Aliquot 100 µL at t=0, 5, 10, 20, 30, and 60 mins.

-

Quenching: Immediately transfer aliquot into sealed GC headspace vials containing 100 µL quenching agent and Internal Standard (e.g., n-Propanol or Acetone-d6).

-

Analysis: Analyze via Headspace GC-MS (See Protocol B).

Data Calculation:

Calculate the Intrinsic Clearance (

-

Interpretation: A KIE > 2.0 indicates that the C-H bond cleavage at the ACAD step is significantly rate-limiting. A KIE

1.0 suggests the rate-limiting step lies elsewhere (e.g., ADH oxidation or product release).

Protocol B: Headspace GC-MS Quantitation

Objective: Precise quantitation of Isobutanol and its metabolite Isobutyric acid from biological matrices without complex extraction. Headspace analysis is critical to prevent loss of the volatile analyte.

Instrument Configuration:

-

System: GC-MS (Single Quadrupole) with Headspace Autosampler.

-

Column: DB-624 or VF-624ms (30m x 0.25mm x 1.4µm) – optimized for volatile alcohols/acids.

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Headspace Parameters:

| Parameter | Setting | Rationale |

|---|---|---|

| Incubation Temp | 70°C | Sufficient volatilization without degrading metabolites. |

| Incubation Time | 15 min | Ensures liquid-vapor equilibrium. |

| Syringe Temp | 80°C | Prevents condensation in the transfer line. |

| Sample Volume | 1.0 mL | In a 20 mL crimp-top vial. |